Ethyl 2-oxooctahydro-1H-quinolizine-3-carboxylate
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Description
Ethyl 2-oxooctahydro-1H-quinolizine-3-carboxylate is a chemical compound with the molecular formula C12H19NO3 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is represented by the molecular formula C12H19NO3 . The exact structural details, including bond lengths and angles, would require more specific resources such as crystallographic data or computational chemistry analyses.Scientific Research Applications
Synthesis and Potential Applications
Ethyl 2-oxooctahydro-1H-quinolizine-3-carboxylate is a compound that finds relevance in various synthetic and medicinal chemistry research contexts. The compound's unique structure makes it a suitable candidate for the synthesis of diverse heterocyclic compounds, which are crucial in drug discovery and development. Research has shown that derivatives of this compound can be synthesized and tested for various biological activities, highlighting its significance in the development of new therapeutic agents.
For instance, studies have demonstrated the synthesis of quinoxaline derivatives from related compounds, showcasing their potential in inhibiting EGFR-TK, which plays a crucial role in cancer cell proliferation. Such compounds exhibit noteworthy anti-proliferative effects against various cancer cell lines, suggesting their utility as promising anticancer agents with EGFR inhibitory activity (Ahmed, Mohamed, Omran, & Salah, 2020). Another study focused on the facile synthesis of 4-oxo-4H-quinolizine-2-carboxamide derivatives, further emphasizing the synthetic versatility and potential pharmacological applications of compounds within this chemical family (Bui, Vo, Chau, Tu, Mai, & Truong, 2015).
Moreover, research into the synthesis of metabolites of related quinoline carboxylates has provided insights into the metabolic pathways and potential therapeutic uses of these compounds, highlighting their relevance in drug metabolism studies (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006).
Environmental Considerations in Synthesis
Recent studies have also focused on environmentally benign synthesis methods for related quinolizine compounds. For example, a novel protocol for the synthesis of quinolizines and quinolizinium salts in water was developed, highlighting the shift towards greener chemistry practices in the synthesis of complex molecules. This approach not only simplifies the synthesis of quinolizine derivatives but also aligns with the principles of green chemistry by minimizing the use of hazardous solvents and maximizing the efficiency of chemical processes (Chen, Huang, Li, Yun, Yang, & Yan, 2020).
Properties
IUPAC Name |
ethyl 2-oxo-1,3,4,6,7,8,9,9a-octahydroquinolizine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-2-16-12(15)10-8-13-6-4-3-5-9(13)7-11(10)14/h9-10H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRNHOMTMFKYMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN2CCCCC2CC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735830 |
Source
|
Record name | Ethyl 2-oxooctahydro-2H-quinolizine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258431-03-6 |
Source
|
Record name | Ethyl 2-oxooctahydro-2H-quinolizine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.